molecular formula C25H26N4O6 B10882007 N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide

N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide

Cat. No.: B10882007
M. Wt: 478.5 g/mol
InChI Key: IQGNXLWZJKTRRO-UHFFFAOYSA-N
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Description

N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a methoxybenzoyl group, a hydrazino carbonyl group, and a furamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide typically involves multiple steps:

    Formation of the Methoxybenzoyl Hydrazide: The initial step involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form 4-methoxybenzoyl hydrazide.

    Coupling with Isocyanate: The hydrazide is then reacted with an appropriate isocyanate to form the intermediate compound.

    Introduction of the Furamide Group: The intermediate is further reacted with 2-furoyl chloride in the presence of a base such as triethylamine to introduce the furamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents such as nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are common.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N2-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may serve as a probe or inhibitor in biochemical assays.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutics.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N2-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl and hydrazino carbonyl groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide
  • N-(1-{[2-(2-fluorobenzoyl)hydrazino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide

Uniqueness

Compared to similar compounds, N2-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide stands out due to the presence of the furamide group, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N4O6

Molecular Weight

478.5 g/mol

IUPAC Name

N-[2-[[1-[2-(4-methoxybenzoyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H26N4O6/c1-15(2)21(25(33)29-28-22(30)16-10-12-17(34-3)13-11-16)27-23(31)18-7-4-5-8-19(18)26-24(32)20-9-6-14-35-20/h4-15,21H,1-3H3,(H,26,32)(H,27,31)(H,28,30)(H,29,33)

InChI Key

IQGNXLWZJKTRRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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